molecular formula C15H15ClN2O2 B13818187 Benzamidine, o-chloro-N-(2,5-dimethoxyphenyl)- CAS No. 23564-78-5

Benzamidine, o-chloro-N-(2,5-dimethoxyphenyl)-

Katalognummer: B13818187
CAS-Nummer: 23564-78-5
Molekulargewicht: 290.74 g/mol
InChI-Schlüssel: FKHSSXKFYMPADH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

o-Chloro-N-(2,5-dimethoxyphenyl)benzamidine is a chemical compound with the molecular formula C15H15ClN2O2. It is known for its unique structure, which includes a chloro group and two methoxy groups attached to a benzamidine core. This compound is primarily used in research and experimental applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of o-Chloro-N-(2,5-dimethoxyphenyl)benzamidine typically involves the reaction of 2,5-dimethoxyaniline with o-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for o-Chloro-N-(2,5-dimethoxyphenyl)benzamidine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

o-Chloro-N-(2,5-dimethoxyphenyl)benzamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding oxides or quinones.

    Reduction: Corresponding amines.

    Hydrolysis: Carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

o-Chloro-N-(2,5-dimethoxyphenyl)benzamidine is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of o-Chloro-N-(2,5-dimethoxyphenyl)benzamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • o-Chloro-N-(2,6-dimethylphenyl)benzamidine
  • o-Chloro-N-(2,4-dimethoxyphenyl)benzamidine
  • o-Chloro-N-(3,5-dimethoxyphenyl)benzamidine

Uniqueness

o-Chloro-N-(2,5-dimethoxyphenyl)benzamidine is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its chemical reactivity and biological activity. This structural arrangement can lead to different interaction patterns with molecular targets compared to its analogs .

Eigenschaften

CAS-Nummer

23564-78-5

Molekularformel

C15H15ClN2O2

Molekulargewicht

290.74 g/mol

IUPAC-Name

2-chloro-N'-(2,5-dimethoxyphenyl)benzenecarboximidamide

InChI

InChI=1S/C15H15ClN2O2/c1-19-10-7-8-14(20-2)13(9-10)18-15(17)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H2,17,18)

InChI-Schlüssel

FKHSSXKFYMPADH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)OC)N=C(C2=CC=CC=C2Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.